molecular formula C20H17N3O3 B13369651 Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13369651
M. Wt: 347.4 g/mol
InChI Key: QRMLIEJEGQYFQG-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(2-furyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine moiety with a furan ring and a benzoate ester

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C20H17N3O3/c1-13-9-10-23-17(12-13)22-18(16-8-5-11-26-16)19(23)21-15-7-4-3-6-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

QRMLIEJEGQYFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4

Origin of Product

United States

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